
3,4-Bis(bromomethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(bromomethyl)furan is an organic compound characterized by a furan ring substituted with two bromomethyl groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Bis(bromomethyl)furan can be synthesized through the bromination of 3,4-dimethylfuran. The reaction typically involves the use of bromine in the presence of a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The bromination process introduces bromine atoms into the methyl groups, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(bromomethyl)furan undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles, leading to the formation of different substituted furan derivatives.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of furan-based aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine atoms with iodine.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing bromomethyl groups.
Major Products
Nucleophilic Substitution: Substituted furans with various functional groups.
Oxidation: Furan-based aldehydes or carboxylic acids.
Reduction: 3,4-Dimethylfuran.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(bromomethyl)furan has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various furan derivatives, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3,4-Bis(bromomethyl)furan primarily involves its reactivity towards nucleophiles. The bromomethyl groups are highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways depend on the specific derivatives and their applications. For instance, in medicinal chemistry, the derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(chloromethyl)furan: Similar in structure but with chlorine atoms instead of bromine.
3,4-Bis(iodomethyl)furan: Contains iodine atoms, making it more reactive but less stable than the bromine derivative.
3,4-Dimethylfuran: The parent compound without halogen substitution.
Uniqueness
3,4-Bis(bromomethyl)furan is unique due to its balance of reactivity and stability. It is more reactive than its chlorinated counterpart but more stable than the iodinated version, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
146604-80-0 |
|---|---|
Molekularformel |
C6H6Br2O |
Molekulargewicht |
253.92 g/mol |
IUPAC-Name |
3,4-bis(bromomethyl)furan |
InChI |
InChI=1S/C6H6Br2O/c7-1-5-3-9-4-6(5)2-8/h3-4H,1-2H2 |
InChI-Schlüssel |
AKUXEIBSBIENPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CO1)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



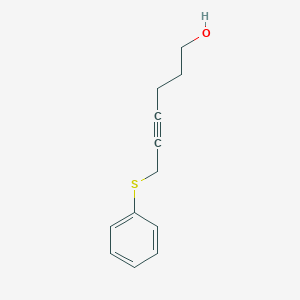
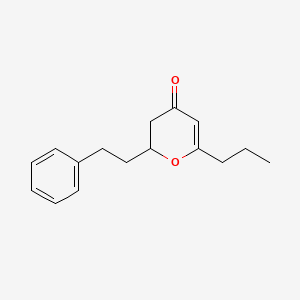


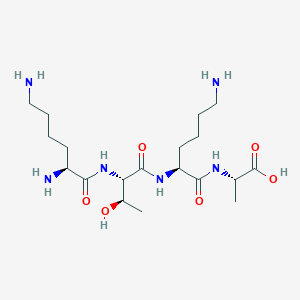

![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)
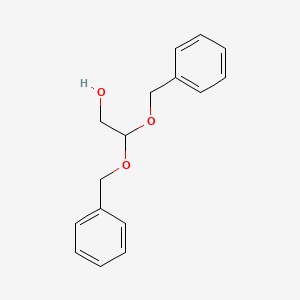
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)
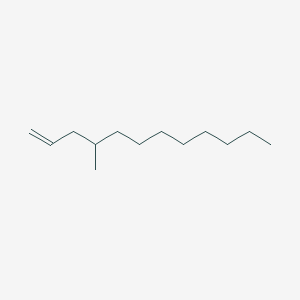

![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
